(1-Cyclopentylvinyl)benzene
Description
Significance of Aryl Alkenes in Organic Synthesis and Materials Science
Aryl alkenes, also known as vinyl arenes, are a cornerstone class of compounds with widespread importance in both organic synthesis and materials science. rsc.org They serve as versatile building blocks and intermediates for creating a vast array of more complex molecules. researchgate.netsnnu.edu.cn In synthetic chemistry, the carbon-carbon double bond of aryl alkenes is amenable to a variety of transformations, including hydroformylation to produce valuable α-aryl aldehydes, which are precursors to chiral alcohols, amines, and carboxylic acids. organic-chemistry.orgchemistryviews.orgnih.govacs.org Other important reactions include photocatalytic hydroalkylation, direct acylcyanation, azidofunctionalization, and silacarboxylation, which introduce diverse functional groups and expand their synthetic utility. rsc.orgacs.orgrsc.orgresearchgate.net
In the realm of materials science, aryl alkenes are fundamental monomers for producing a wide range of polymers. The polymerization of styrene (B11656), the simplest vinyl arene, is a foundational process in the plastics industry. More complex aryl alkenes, such as trisubstituted and tetrasubstituted derivatives, are crucial in the development of advanced materials with specific properties. snnu.edu.cnacs.org These materials find applications in optoelectronics, chemical sensing, and bioimaging, highlighting the critical role of the aryl alkene scaffold in modern technology. snnu.edu.cn
Unique Structural Features and Reactivity Context of (1-Cyclopentylvinyl)benzene within Vinyl Arene Chemistry
This compound, abbreviated as CPBE, possesses distinct structural features that dictate its chemical behavior, particularly in polymerization reactions. Its key feature is the 1,1-disubstituted (or geminal) arrangement of a bulky cyclopentyl group and a phenyl group on the vinyl moiety. rsc.orgrsc.orgchem960.com This α-substitution with a dissociative cycloparaffin ring creates significant steric hindrance around the double bond. rsc.orgrsc.orgchem960.comresearchgate.net
This steric bulk is the primary reason for the compound's most notable characteristic: its inability to undergo homopolymerization via living anionic polymerization (LAP). rsc.orgrsc.orgchem960.com This behavior is analogous to that of 1,1-diphenylethylene (B42955) (DPE) and its derivatives, which are also known for their non-homopolymerization characteristics due to steric hindrance. rsc.org
In the context of copolymerization, the unique structure of this compound continues to influence its reactivity. In living anionic copolymerization with styrene, this compound was found to be difficult to incorporate into the growing polymer chains. rsc.orgrsc.orgchem960.com This low reactivity is attributed to the steric hindrance of the bulky cyclopentyl group. A comparative study involving several styrene derivatives with annular substituents demonstrated this effect clearly.
To better understand these reactivity differences, density functional theoretical (DFT) calculations have been employed to simulate the optimal structures of these monomers and provide a theoretical basis for the observed experimental results. rsc.orgchem960.com The study of this compound and its analogues provides valuable insights into how steric factors can be used to control polymer structure and sequence. rsc.org
| Monomer Abbreviation | Chemical Name | Structural Feature | Homopolymerization via LAP | Reactivity in Copolymerization with Styrene |
| CPBE | This compound | Dissociative α-cyclopentyl group | No | Difficult to incorporate rsc.orgchem960.com |
| CHBE | (1-Cyclohexylvinyl)benzene | Dissociative α-cyclohexyl group | No | Difficult to incorporate rsc.orgchem960.com |
| THNE | 1-Methylene-1,2,3,4-tetrahydronaphthalene (B3395252) | Vinyl-substituted benzo-cycloalkane | No | Higher reactivity than CPBE/CHBE rsc.orgchem960.com |
| THBE | 5-Methylene-6,7,8,9-tetrahydro-5H-benzo rsc.organnulene | Vinyl-substituted benzo-cycloalkane | No | Higher reactivity than CPBE/CHBE rsc.orgchem960.com |
| META | 4-Methylenethiochromane | Vinyl-substituted sulfur-containing benzo-cycloalkane | No | Highest reactivity among the group rsc.orgchem960.com |
This table is based on findings from a comparative study on styrene derivatives with annular substituents. rsc.orgchem960.com
Historical Context and Evolution of Research on Related Cycloalkylvinylbenzenes
The investigation of this compound is part of a broader evolution in polymer chemistry research, moving from simple monomers to more complex, sterically hindered structures to achieve greater control over polymer architecture. Historically, the study of vinyl arene polymerization was dominated by styrene. The discovery of living anionic polymerization by Szwarc in the 1950s opened the door to creating polymers with well-defined molecular weights and low dispersity. acs.org
A significant development was the investigation of 1,1-diphenylethylene (DPE), which, due to the steric hindrance of its two phenyl groups, does not homopolymerize but can be incorporated into copolymers. rsc.org This led to the establishment of "DPE Chemistry," a methodology used to control polymer sequences and create well-defined block copolymers. rsc.org
Research on cycloalkylvinylbenzenes like this compound represents a logical extension of this work, exploring how different types of bulky, non-aromatic substituents at the α-position influence reactivity. The systematic synthesis and polymerization studies of a series of these monomers, including the cyclopentyl, cyclohexyl, and other fused-ring analogues, appear to be a relatively recent endeavor, with key research published in the late 2010s. rsc.orgrsc.orgchem960.com These studies aim to expand the library of monomers with unique polymerization characteristics for the synthesis of sequence-controlled polymers. rsc.org Concurrently, related research on smaller cycloalkyl rings, such as in (1-cyclopropylvinyl)benzene and (1-cyclobutylvinyl)benzene, has explored different reaction pathways, such as anion migrated ring-opening polymerization (AMROP), further diversifying the synthetic strategies and resulting polymer structures available from this class of monomers. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWXTWTAWBJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopentylvinyl Benzene and Its Derivatives
Established Synthetic Pathways to (1-Cyclopentylvinyl)benzene
Traditional approaches to the synthesis of this compound often rely on well-established olefination protocols and multi-step synthetic sequences that build the molecule from simpler starting materials.
Olefination Protocols for Vinyl Benzene (B151609) Synthesis
Olefination reactions are a cornerstone for the creation of carbon-carbon double bonds and represent a direct method for the synthesis of vinyl benzenes. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are prominent examples of such protocols. These reactions involve the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with a ketone or aldehyde.
For the synthesis of this compound, a key precursor is Cyclopentyl phenyl ketone. guidechem.com This ketone can be reacted with a methyl-substituted phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. The ylide then attacks the carbonyl carbon of the ketone, leading to the formation of the desired alkene, this compound, and triphenylphosphine (B44618) oxide as a byproduct.
The Horner-Wadsworth-Emmons reaction offers an alternative with several advantages, including the use of more nucleophilic phosphonate carbanions and the easier removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorgsyn.org This reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphorus ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easier to remove) |
| Reactivity | Ylides are less nucleophilic | Carbanions are more nucleophilic and less basic |
| Stereoselectivity | Can produce both (E) and (Z) isomers | Predominantly yields (E)-alkenes |
Multi-Step Synthesis Approaches for Cycloalkylvinylbenzenes
Multi-step syntheses provide a versatile platform for constructing cycloalkylvinylbenzenes from readily available starting materials like benzene. A common strategy involves the Friedel-Crafts reaction to introduce the cycloalkyl moiety onto the benzene ring, followed by transformations to generate the vinyl group.
A plausible multi-step synthesis of this compound can commence with the Friedel-Crafts acylation of benzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This reaction yields Cyclopentyl phenyl ketone. chemguide.co.uk It is important to note that Friedel-Crafts alkylation with cyclopentyl halides can be problematic due to potential carbocation rearrangements and polyalkylation. libretexts.orglumenlearning.com Acylation, however, introduces a deactivating acyl group, which prevents further reactions on the aromatic ring. libretexts.org
Once Cyclopentyl phenyl ketone is obtained, it can be converted to this compound through the aforementioned olefination reactions (Wittig or HWE). An alternative approach involves the Grignard reaction. Cyclopentylmagnesium bromide can be reacted with acetophenone (B1666503) to form the corresponding tertiary alcohol, which can then be dehydrated under acidic conditions to yield this compound. The synthesis of the precursor, Cyclopentyl phenyl ketone, can also be achieved through the reaction of bromocyclopentane (B41573) with benzonitrile (B105546) in the presence of magnesium. evitachem.comgoogle.com
Emerging Synthetic Strategies for this compound Analogues
Modern synthetic chemistry has seen the advent of powerful transition metal-catalyzed reactions that offer novel and efficient routes to substituted alkenes, including analogues of this compound.
Palladium-Catalyzed Metallate Shift Mechanisms in Organoboron Compound Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The synthesis of vinyl arene analogues can be achieved by coupling arylboronic acids with vinyl halides or triflates. nih.gov
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org While the term "metallate shift" is not standard in the context of the Suzuki-Miyaura reaction, the transmetalation step involves the transfer of the organic group from boron to palladium. Recent advancements in this area have focused on expanding the scope of coupling partners and improving catalyst efficiency. For instance, palladium-catalyzed 1,2-alkynylarylation of vinyl arenes with haloalkynes and arylboronic acids has been reported. bohrium.comnih.gov
Copper- and Nickel-Catalyzed Cross-Coupling Reactions for Substituted Alkenes
Copper and nickel catalysts have emerged as cost-effective and efficient alternatives to palladium for cross-coupling reactions. rsc.orgnih.gov These metals can catalyze the formation of C-C bonds between various coupling partners to produce substituted alkenes.
Copper-catalyzed cross-coupling reactions have been developed for the synthesis of vinyl ethers from vinyl boronates and alcohols. acs.org Furthermore, copper catalysis can be employed in Suzuki-Miyaura type reactions, coupling alkylboron reagents with aryl and heteroaryl iodides. researchgate.net
Nickel-catalyzed cross-coupling reactions have also proven effective for the synthesis of vinyl arenes. For example, the reductive coupling of aryl halides with vinyl bromides can be achieved under mild conditions using a nickel catalyst. nih.gov Nickel-catalyzed Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is another powerful method for forming C(sp³)–C(sp³) bonds and can be adapted for the synthesis of complex alkenes. organic-chemistry.org
Table 2: Overview of Emerging Cross-Coupling Strategies
| Catalytic System | Coupling Partners | Product Type | Key Features |
| Palladium | Arylboronic acid + Vinyl halide/triflate | Vinyl arene | High functional group tolerance, well-established |
| Copper | Vinyl boronate + Alcohol | Vinyl ether | Mild reaction conditions |
| Nickel | Aryl halide + Vinyl bromide | Vinyl arene | Cost-effective catalyst, mild conditions |
| Nickel (Negishi) | Organozinc reagent + Organic halide | Substituted alkene | Forms C(sp³)–C(sp³) bonds effectively |
Radical-Mediated Alkenylation Processes for Arylalkenes
Radical reactions offer a unique approach to the formation of C-C bonds and the synthesis of arylalkenes. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
One such method is the radical addition to alkynes. aklectures.comlibretexts.orgyoutube.com In this process, a radical species adds across the triple bond of an alkyne, generating a vinyl radical which can then be trapped to form the desired alkene. The regioselectivity of the radical addition is a key consideration in these reactions.
The Minisci reaction is another powerful radical-based method for the functionalization of heteroaromatic compounds, which can be adapted for the synthesis of arylalkene analogues. wikipedia.orgprinceton.edu This reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring. wikipedia.org Recent advancements have utilized photoredox catalysis to generate radicals under mild conditions, expanding the scope of the Minisci reaction to include the alkylation of N-heteroarenes with alkyl boronic acids. nih.gov
Mechanistic Investigations of 1 Cyclopentylvinyl Benzene Reactivity
Exploration of Anion Migrated Ring-Opening Mechanisms in Addition Reactions
The reactivity of vinyl-substituted cyclopropanes often involves ring-expansion reactions, converting the strained three-membered ring into a five-membered cyclopentene (B43876) ring. wikipedia.org This transformation, known as the vinylcyclopropane (B126155) rearrangement, can proceed through different mechanistic pathways, including diradical-mediated or pericyclic processes, depending on the specific substrate and reaction conditions. wikipedia.org While less common than thermal or photochemical rearrangements, analogous ring-opening mechanisms can be conceptualized in addition reactions involving larger ring systems like that in (1-Cyclopentylvinyl)benzene.
In the context of an anionic addition to the vinyl group of this compound, a nucleophile would attack the terminal carbon of the double bond. This process would generate a carbanion on the carbon adjacent to both the benzene (B151609) ring and the cyclopentyl ring. A subsequent rearrangement could theoretically lead to a ring-opening event. This would involve the migration of one of the cyclopentyl ring's C-C bonds to the anionic center, thereby releasing the ring strain of the five-membered ring and forming a new, larger cyclic or acyclic structure. Such rearrangements are a facet of strain-release-driven reactions. mdpi.com
The feasibility of such a pathway would depend on several factors, including the stability of the intermediate carbanion, the nature of the nucleophile, and the reaction conditions. While the direct anionic migrated ring-opening of a cyclopentyl group in this specific context is not extensively documented, the principles of anionic rearrangements in strained ring systems provide a basis for its theoretical exploration. libretexts.org Ring-opening polymerizations of cyclic monomers, for instance, proceed via nucleophilic attack and subsequent ring cleavage, demonstrating the fundamental steps that could be involved. mdpi.com
Photocatalytic Oxidative Cleavage Mechanisms of Aryl Alkenes via Uranyl Cation Systems
The oxidative cleavage of the carbon-carbon double bond in aryl alkenes, such as this compound, represents a significant transformation to produce valuable carbonyl compounds like ketones and carboxylic acids. rsc.org Among various methods, photocatalysis using uranyl cations (UO₂²⁺) has emerged as an efficient and environmentally favorable approach under mild conditions. rsc.orgrsc.org
The reaction mechanism is initiated by the photoexcitation of the ground-state uranyl cation by visible light (e.g., blue light) to its excited state. rsc.orgacs.org This excited species is a powerful oxidizing agent and can engage in a single electron transfer (SET) process with the aryl alkene. rsc.org This transfer results in the formation of a complex between the uranium center and the alkene, bearing a carbon radical. rsc.org
Subsequently, molecular oxygen, often from the air, is captured by this complex to form an alkyl-peroxy radical intermediate. rsc.org This intermediate is proposed to rapidly convert into a 1,2-dioxetane (B1211799) structure, accompanied by the regeneration of the ground-state uranyl catalyst. rsc.org The final step involves the simultaneous cleavage of the C-C and O-O bonds within the dioxetane ring, yielding two carbonyl compounds. rsc.org In the case of this compound, this cleavage would be expected to produce cyclopentyl phenyl ketone and formaldehyde (B43269), with the potential for further oxidation of formaldehyde to formic acid and then carbon dioxide.
Recent studies combining experimental results with theoretical calculations have supported a mechanism involving a uranyl–alkyl peroxy radical intermediate. rsc.org Kinetic experiments have shown that these photoreactions can follow zeroth-order kinetics. rsc.org The versatility of this method has been demonstrated with a broad range of substrates, and its applicability has been shown in scale-up experiments, even utilizing sunlight as the energy source. rsc.orgrsc.org
| Step | Description | Key Intermediates |
| 1. Excitation | Ground-state uranyl cation (UO₂²⁺) is excited by visible light. | Excited-state uranyl cation (*UO₂²⁺) |
| 2. Electron Transfer | The excited uranyl cation accepts an electron from the alkene. | Uranyl-alkene complex with a carbon radical |
| 3. Oxygen Capture | Molecular oxygen adds to the radical complex. | Uranyl-alkyl peroxy radical intermediate |
| 4. Dioxetane Formation | The peroxy radical cyclizes to form a 1,2-dioxetane, regenerating the catalyst. | 1,2-dioxetane intermediate |
| 5. Cleavage | The dioxetane decomposes to form two carbonyl products. | Ketones, Aldehydes, Carboxylic acids |
Electrophilic Aromatic Substitution Dynamics of Benzene Moieties in Vinyl Arene Systems
Electrophilic aromatic substitution reactions typically proceed via a multi-step mechanism. byjus.comlibretexts.org
Generation of the Electrophile : The reaction begins with the formation of a strong electrophile (E⁺). This is often achieved by reacting a reagent with a catalyst, frequently a Lewis acid. byjus.comstudysmart.ai For example, in nitration, nitric acid is treated with sulfuric acid to generate the nitronium ion (NO₂⁺). studymind.co.uk In Friedel-Crafts alkylation, an alkyl halide reacts with a Lewis acid like aluminum chloride to form a carbocation. studysmart.aimsu.edu
Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophile. studymind.co.uk This step is typically the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring. libretexts.orgmsu.edu The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. byjus.comleah4sci.com The positive charge in this intermediate is delocalized over three carbon atoms of the ring. byjus.com
Deprotonation and Restoration of Aromaticity : In the final, fast step, a weak base (often the conjugate base of the catalyst) removes a proton from the sp³-hybridized carbon atom of the arenium ion. libretexts.orgstudymind.co.uk The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the substituted benzene product. msu.edu
| Reaction | Reagents | Electrophile (E⁺) |
| Halogenation | Br₂ + FeBr₃ or Cl₂ + AlCl₃ | Br⁺ or Cl⁺ |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ (or HSO₃⁺) |
| Friedel-Crafts Alkylation | R-Cl + AlCl₃ | R⁺ (Carbocation) |
| Friedel-Crafts Acylation | RCOCl + AlCl₃ | RCO⁺ (Acylium ion) |
The substituent already present on the benzene ring dictates the position (regioselectivity) of the incoming electrophile. vanderbilt.edustudysmarter.co.uk Substituents are classified as either ortho, para-directing or meta-directing. leah4sci.com This directing effect is a consequence of the substituent's ability to stabilize or destabilize the arenium ion intermediate formed during the attack at different positions. vanderbilt.edu
The (1-cyclopentylvinyl) group, similar to the vinyl group in styrene (B11656), is considered an ortho, para-director. askfilo.compearson.com Although the sp² carbons of the vinyl group are somewhat electron-withdrawing inductively, the group as a whole can donate electron density to the ring through resonance. quora.comstackexchange.com
When an electrophile attacks at the ortho or para positions, one of the resonance structures of the resulting arenium ion is particularly stable because the positive charge is located on the carbon atom directly attached to the vinyl group. askfilo.comchegg.com This allows for an additional resonance structure where the positive charge is delocalized onto the vinyl group itself, providing extra stabilization. askfilo.comchegg.com
In contrast, when the attack occurs at the meta position, the positive charge in the arenium ion is never placed on the carbon bearing the vinylcyclopentyl substituent. chegg.com Consequently, the vinyl group cannot participate in resonance stabilization of the carbocation. askfilo.com The transition states leading to the ortho and para intermediates are therefore lower in energy, and these products are formed faster and are the major products. libretexts.org
Therefore, the (1-cyclopentylvinyl) group is classified as an activating, ortho, para-directing group, meaning it makes the benzene ring more reactive towards electrophilic substitution than benzene itself and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. askfilo.compearson.comstackexchange.com
| Substituent Type | Electronic Effect | Directing Influence | Effect on Reactivity | Example Groups |
| Activating | Electron Donating (Resonance or Inductive) | ortho, para | Increases rate | -OH, -NH₂, -OR, -Alkyl, -Vinyl |
| Deactivating (Halogens) | Inductively Withdrawing, Resonance Donating | ortho, para | Decreases rate | -F, -Cl, -Br, -I |
| Deactivating | Electron Withdrawing (Resonance or Inductive) | meta | Decreases rate | -NO₂, -CN, -SO₃H, -C=O |
Polymerization Studies of 1 Cyclopentylvinyl Benzene
Living Anionic Polymerization of (1-Cyclopentylvinyl)benzene (CPBE)
Living anionic polymerization (LAP) is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. encyclopedia.pub However, the bulky cyclic structure of CPBE presents significant steric hindrance, leading to non-homopolymerization characteristics similar to those observed for 1,1-diphenylethylene (B42955) (DPE) derivatives. rsc.orgresearchgate.net Consequently, studies on CPBE have centered on its incorporation into copolymers rather than its ability to form a homopolymer.
Due to the aforementioned steric hindrance, CPBE does not undergo homopolymerization via living anionic methods. rsc.orgresearchgate.net Its polymerization characteristics are therefore exclusively studied in the context of copolymerization. In living anionic copolymerization with styrene (B11656), the process demonstrates excellent control, yielding copolymers with narrow polydispersity. rsc.org
The kinetics of chain growth, specifically the incorporation of CPBE units into a polymer chain, are significantly influenced by its bulky cyclopentyl substituent. Research indicates that CPBE is difficult to incorporate into growing polymer chains, suggesting a lower reactivity compared to other monomers like styrene. rsc.org This low reactivity is a direct consequence of the steric barrier created by the cyclopentyl group, which impedes the approach of the monomer to the active carbanionic chain end.
Thermally controlled on/off switching is an advanced strategy in living polymerization that allows for external regulation of chain growth. This has been successfully demonstrated for structurally related monomers where polymerization is sensitive to temperature. For instance, the polymerization of 1-cyclopropylvinylbenzene (CPVB) can be switched "on" at higher temperatures (e.g., 60°C) and effectively switched "off" or halted at lower temperatures (e.g., 20°C). researchgate.net This control is linked to the unique ring-opening mechanism of the strained cyclopropyl (B3062369) group. researchgate.net However, such thermally controlled switching strategies have not been reported for the living anionic polymerization of this compound. The higher stability of the cyclopentyl ring compared to a cyclopropyl ring means it does not exhibit the same temperature-sensitive ring-opening behavior.
The most extensively studied aspect of CPBE's polymerization behavior is its living anionic copolymerization with styrene (St). rsc.org This process has been successfully conducted to produce well-defined copolymers. Despite the difficulty in incorporating CPBE units, the resulting copolymers exhibit the hallmarks of a controlled polymerization process, including narrow molecular weight distributions. rsc.orgresearchgate.net
In a comparative study with other styrene derivatives containing annular substituents, CPBE demonstrated one of the lowest reactivities. When copolymerized with styrene, its incorporation into the polymer chain was less efficient than that of monomers like 1-methylene-1,2,3,4-tetrahydronaphthalene (B3395252) (THNE) and 4-methylenethiochromane (META). rsc.org This highlights the significant impact of the dissociated cyclopentyl group on monomer reactivity. The data from these copolymerization experiments underscore the controlled nature of the reaction.
Table 1: Living Anionic Copolymerization of Styrene (St) with this compound (CPBE) and Other Annular Styrene Derivatives (SAs)
This table presents representative data from copolymerization experiments, illustrating the controlled nature of the polymerization and the relative reactivity of different monomers.
| Monomer (SA) | Molar Feed Ratio (St/SA) | Mn ( kg/mol ) | Mwd (Mw/Mn) | SA Incorporation (mol%) |
| CPBE | 9.7 | 10.3 | 1.07 | 2.0 |
| CHBE¹ | 9.8 | 10.4 | 1.06 | 1.9 |
| THNE² | 9.9 | 10.5 | 1.06 | 5.2 |
| THBE³ | 9.8 | 10.4 | 1.06 | 4.8 |
| META⁴ | 9.8 | 10.5 | 1.06 | 13.9 |
¹(1-Cyclohexylvinyl)benzene ²1-Methylene-1,2,3,4-tetrahydronaphthalene ³5-Methylene-6,7,8,9-tetrahydro-5H-benzo nih.govannulene ⁴4-Methylenethiochromane
Data sourced from research on styrene derivatives with annular substituents. rsc.org
An important feature of the living anionic copolymerization of CPBE with styrene is the absence of unexpected side reactions. rsc.orgresearchgate.net Even under varied reaction conditions, the polymerization proceeds cleanly, which is crucial for the synthesis of well-defined materials. The stability of the propagating anion and the monomer under the reaction conditions prevents termination or chain transfer events that could broaden the molecular weight distribution or introduce structural defects. rsc.orgresearchgate.net
Anion Migrated Ring-Opening Polymerization (AMROP) Applications
Anion Migrated Ring-Opening Polymerization (AMROP) is an innovative polymerization method that can alter the carbon skeleton of the polymer backbone. This technique is particularly effective for vinyl monomers bearing small, strained cycloalkane rings.
AMROP has been successfully utilized to synthesize polymers with novel backbone structures from monomers like 1-cyclopropylvinylbenzene (CPVB) and 1-cyclobutylvinylbenzene (CBVB). researchgate.net In these cases, the high ring strain of the cyclopropyl (27.5 kcal/mol) and cyclobutyl (26.5 kcal/mol) groups facilitates a ring-opening reaction following the initial anionic addition. This process results in the incorporation of C5 and C6 linear segments, respectively, into the polymer backbone. researchgate.net
However, the application of AMROP to this compound has not been reported. The cyclopentane (B165970) ring has significantly lower ring strain (6.2 kcal/mol) compared to its three- and four-membered counterparts. This inherent stability makes the cyclopentyl group far less susceptible to ring-opening under the conditions typically used for AMROP. Therefore, CPBE polymerizes exclusively through vinyl addition without rearrangement of its cyclopentyl substituent.
Comparative Studies of C5 and C6 Polymerizations Derived from Cycloalkylvinylbenzenes
Research into the polymerization of cycloalkylvinylbenzenes offers a compelling platform for understanding the influence of the cycloalkyl group's ring size on polymer properties. Comparative studies involving monomers with five-membered (C5) and six-membered (C6) rings, such as this compound and its cyclohexyl counterpart, are particularly instructive.
Polymers have been synthesized from monomers containing both cyclopentyl and cyclohexyl groups. capes.gov.br The use of different catalyst systems, such as Ziegler-Natta and Friedel-Crafts catalysts, allows for a comparative analysis of the resulting polymer structures. Infrared spectroscopy of polymers derived from cyclohexyl-containing monomers has revealed that intramolecular hydride transfers can occur during polymerization, a phenomenon that is influenced by the catalyst type. capes.gov.br
While direct comparative data for polymers derived exclusively from this compound and a C6 analogue under identical conditions is not extensively detailed in publicly available literature, general principles of polymer science allow for informed postulations. The bulkier cyclohexyl group, compared to the cyclopentyl group, would be expected to impart a higher glass transition temperature (Tg) to the resulting polymer due to increased steric hindrance and reduced chain mobility.
The choice of polymerization method, be it anionic, cationic, or radical, would further influence the polymer's characteristics. For instance, living anionic polymerization of styrene derivatives with annular alkyl substituents has been successfully achieved, suggesting that a comparative study of the living polymerization of C5 and C6 cycloalkylvinylbenzenes could yield polymers with well-defined molecular weights and narrow polydispersity indices.
Radical Polymerization Approaches
Challenges and Strategies for Microstructure Definition in Radical Polymerization
Radical polymerization is a versatile and widely used method for producing a vast array of polymers. However, achieving precise control over the polymer's microstructure, particularly its tacticity, can be challenging. In the case of this compound, the bulky cyclopentyl group presents significant steric hindrance at the propagating radical center. This steric hindrance can influence the mode of monomer addition, potentially leading to a preference for a particular stereochemical arrangement.
Strategies to gain better control over the microstructure in radical polymerization often involve the use of controlled or "living" radical polymerization (CRP) techniques. These methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), introduce a dynamic equilibrium between active propagating radicals and dormant species. This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing termination and chain transfer reactions. The application of these techniques to this compound could potentially lead to polymers with more defined microstructures and controlled molecular weights.
The choice of reaction conditions, including temperature, initiator, and solvent, also plays a crucial role. Lower polymerization temperatures generally favor a higher degree of stereoregularity. The selection of a suitable solvent can also influence the stereochemistry of propagation through solvent-monomer or solvent-polymer interactions.
Advanced Sequence-Controlled Copolymerization Investigations
Design Principles for Periodic Copolymers with Defined Constitutional Repeating Units
The synthesis of copolymers with a precisely defined sequence of monomer units represents a significant frontier in polymer chemistry. Periodic copolymers, where two or more monomers are arranged in a regular, repeating pattern, can exhibit unique properties not found in their random or block copolymer counterparts. The design of such copolymers from monomers like this compound requires careful consideration of the polymerization methodology and the reactivity of the comonomers.
One of the primary strategies for achieving sequence control is living polymerization, particularly living anionic polymerization. This technique allows for the sequential addition of monomers to a non-terminating chain end. For instance, a periodic copolymer could be synthesized by the alternating addition of this compound and a comonomer. However, this approach is often synthetically demanding.
An alternative approach involves the use of monomers that are specifically designed to generate a periodic sequence upon polymerization. For example, a monomer could be synthesized that already contains the desired repeating unit, which is then polymerized. While this ensures perfect periodicity, it requires significant synthetic effort for each desired sequence.
The reactivity ratios of the comonomers are a critical factor in designing periodic copolymers. In an ideal scenario for alternating copolymerization, the reactivity ratios (r1 and r2) would both be close to zero, indicating that each propagating chain end strongly prefers to add the other monomer.
Influence of Comonomer Reactivity and Stereochemistry on Polymer Sequence
The relative reactivities of the comonomers, quantified by their reactivity ratios, are paramount in determining the final sequence of a copolymer. The Fineman-Ross method is a common technique used to determine these reactivity ratios from experimental copolymerization data. ciac.jl.cn For a copolymerization involving this compound (M1) and a comonomer (M2), the reactivity ratios r1 and r2 describe the preference of a propagating chain ending in M1 to add another M1 monomer versus an M2 monomer, and vice versa.
If r1 > 1 and r2 < 1, the copolymer will be enriched in M1. Conversely, if r1 < 1 and r2 > 1, the copolymer will be enriched in M2. If both r1 and r2 are less than 1, the system tends towards alternation, and if the product r1r2 is close to zero, a highly alternating copolymer can be formed. researchgate.net
Advanced Analytical and Computational Approaches in 1 Cyclopentylvinyl Benzene Research
High-Resolution Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Spectroscopic techniques are fundamental in characterizing the structure of (1-Cyclopentylvinyl)benzene and observing its behavior during chemical reactions. High-resolution methods offer a window into the molecule's electronic and magnetic environments, enabling detailed structural assignment and the detection of short-lived intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the protons on the benzene (B151609) ring typically appear as a multiplet in the aromatic region, while the vinyl protons and the protons of the cyclopentyl group have distinct chemical shifts. The integration of these signals confirms the number of protons in each environment, and the splitting patterns, governed by spin-spin coupling, reveal the connectivity of the atoms.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The quaternary carbons of the vinyl group and the benzene ring, as well as the methylene (B1212753) and methine carbons of the cyclopentyl ring, can be unambiguously assigned.
The following tables present typical ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. cmu.edufigshare.comrsc.org
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ) in ppm |
| Aromatic (C₆H₅) | 7.28 - 7.44 |
| Vinyl (=CH₂) | 5.13, 5.22 |
| Cyclopentyl (CH) | 3.01 |
| Cyclopentyl (CH₂) | 1.60 - 1.96 |
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| Quaternary Vinyl (C=) | 153.1 |
| Benzene (C-Ar) | 143.3 |
| Benzene (CH-Ar) | 128.2, 127.1, 126.7 |
| Vinyl (=CH₂) | 110.2 |
| Cyclopentyl (CH) | 44.7 |
| Cyclopentyl (CH₂) | 32.3, 25.0 |
Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent used.
In the context of styrene (B11656) polymerization, EPR is used to observe the paramagnetic species involved, such as the propagating styryl radical. cmu.educmu.edu The EPR spectrum's g-value and hyperfine coupling constants provide information about the electronic structure and the environment of the unpaired electron. For the propagating radical of this compound, it is expected that the bulky cyclopentyl group would influence the conformation of the radical and, consequently, the hyperfine coupling constants of the alpha and beta protons. Spin trapping techniques, where a short-lived radical reacts with a spin trap to form a more stable radical adduct, are often employed to facilitate EPR detection. mdpi.com
UV-Visible absorption spectrophotometry is a valuable technique for monitoring the kinetics of polymerization reactions involving this compound. spectroscopyonline.comrsc.org The vinyl group conjugated with the benzene ring gives rise to a characteristic UV absorption spectrum. As the polymerization proceeds, the consumption of the monomer leads to a decrease in the intensity of this absorption band, allowing for the real-time tracking of the reaction rate. spectroscopyonline.com
By applying the Beer-Lambert law, the concentration of the monomer at any given time can be determined from the absorbance, providing data to calculate the kinetic parameters of the polymerization. thermofisher.com While specific UV-Vis data for monitoring this compound polymerization is not extensively published, the methodology is well-established for styrene and other vinyl monomers. spectroscopyonline.comrsc.org
Fluorescence spectrophotometry can also be employed, particularly if fluorescent probes are incorporated into the system or if the resulting polymer exhibits fluorescence. Changes in the fluorescence intensity or wavelength can provide information about the polymerization process and the microenvironment of the polymer chains.
Density Functional Theory (DFT) Calculations for Mechanistic and Polymerization Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental studies by providing detailed insights into reaction mechanisms and predicting reactivity.
DFT calculations can be used to map the potential energy surface for the polymerization of this compound. This involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
For the radical polymerization of this compound, DFT can elucidate the energetics of the initiation, propagation, and termination steps. For instance, the activation energy for the addition of a propagating radical to a monomer unit can be calculated, providing insight into the rate of polymerization. nih.gov Studies on the anionic polymerization of styrene have utilized DFT to understand the role of the counter-ion and solvent in the reaction mechanism. nih.gov Similar computational approaches could be applied to this compound to understand the influence of the bulky cyclopentyl group on the stereochemistry and energetics of the polymerization process. DFT has also been used to study the transition states in other reactions involving styrene, such as cyclopropanation, providing a framework for understanding the factors that control reactivity and selectivity. acs.orgnih.gov
When this compound is copolymerized with another monomer, the resulting polymer composition and sequence distribution are determined by the relative reactivities of the monomers, which are quantified by reactivity ratios (r₁ and r₂). fiveable.me DFT calculations can be a valuable tool for predicting these reactivity ratios.
By calculating the activation energies for the four possible propagation reactions in a binary copolymerization (two homopolymerization and two cross-polymerization reactions), the rate constants can be estimated, and from them, the reactivity ratios can be derived. fiveable.me
While specific DFT predictions for the copolymerization of this compound are not widely reported, studies on the copolymerization of styrene with other monomers have demonstrated the utility of this approach. frontiersin.orgacs.org For this compound, the steric bulk of the cyclopentyl group is expected to have a significant impact on its reactivity ratios. It is likely that the homopolymerization of this compound would be slower than that of styrene due to steric hindrance. In copolymerization with a less sterically hindered monomer like styrene, the reactivity ratio for this compound (r₁) would likely be less than 1, indicating a preference for cross-propagation.
Experimental determination of reactivity ratios for the copolymerization of styrene with bulky alpha-substituted monomers confirms that the steric hindrance of the alpha-substituent significantly influences the copolymerization behavior. chemrxiv.orgacs.org
Computational Analysis of Structural Coplanarity and Monomer Reactivity
Computational chemistry provides powerful tools for the theoretical investigation of molecular structures and reactivity. In the absence of specific experimental data for this compound, computational methods, particularly Density Functional Theory (DFT), can offer significant insights into its conformational preferences and electronic properties, which are crucial for understanding its reactivity as a monomer. This section will discuss the likely structural coplanarity and monomer reactivity of this compound based on computational studies of the parent molecule, styrene, which serves as a foundational model.
Structural Coplanarity
The degree of coplanarity between the phenyl ring and the vinyl group in vinyl arenes is a critical factor influencing their electronic properties and, consequently, their polymerization behavior. A planar conformation allows for maximum π-orbital overlap, leading to enhanced conjugation.
Computational studies on styrene have shown that the molecule prefers a planar conformation where the vinyl group and the phenyl ring lie in the same plane. However, there is a very small energy barrier to rotation around the single bond connecting the vinyl group to the phenyl ring. This rotational barrier is a key indicator of the conformational rigidity of the molecule.
For styrene, the calculated rotational barrier is relatively small, suggesting that the molecule can easily deviate from perfect planarity at room temperature. The energy profile for this rotation shows a minimum at a dihedral angle of 0° (planar conformation) and a maximum at 90°, where the π-systems are orthogonal and conjugation is broken.
In the case of this compound, the presence of the bulky cyclopentyl group attached to the α-carbon of the vinyl moiety would introduce significant steric hindrance. This steric strain would likely lead to a greater deviation from planarity in the ground state conformation compared to styrene. Computational modeling would be essential to quantify the dihedral angle in the energy-minimized structure and the magnitude of the rotational barrier. It is anticipated that the rotational barrier in this compound would be higher than that in styrene due to the increased steric interactions that must be overcome in the planar transition state.
Table 1: Illustrative Rotational Barriers and Dihedral Angles for Styrene
| Computational Method | Basis Set | Ground State Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| HF | 6-31G | 0.0 | 2.1 |
| B3LYP | 6-31G | 0.0 | 1.8 |
| MP2 | cc-pVDZ | 0.0 | 1.9 |
Note: This data is for styrene and serves as an illustrative example. The actual values for this compound are expected to differ due to the presence of the cyclopentyl group.
Monomer Reactivity
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using various electronic descriptors. These descriptors can predict the most likely sites for electrophilic, nucleophilic, and radical attack, which is fundamental to understanding the polymerization behavior of a monomer.
Key reactivity indices include:
Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in space when an electron is added to or removed from the molecule. The condensed Fukui function, which approximates this value for each atom, can be used to identify the most reactive sites. For a radical attack, the relevant Fukui function is f0(r).
Electrophilicity Index (ω) : This global descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Local Electrophilicity (ωk) : This is the atom-specific version of the electrophilicity index, which helps in identifying the most electrophilic site within a molecule.
In this compound, it is expected that the β-carbon of the vinyl group would similarly be the primary site for radical attack. The cyclopentyl group, being an electron-donating alkyl group, might slightly modulate the electron density of the vinyl moiety and the phenyl ring, but the fundamental reactivity pattern is likely to be preserved. Computational calculations of the Fukui functions and local electrophilicity for this compound would be necessary to confirm this and to provide a more quantitative picture of its reactivity.
Table 2: Illustrative Conceptual DFT Reactivity Descriptors for Styrene
| Descriptor | Value (arbitrary units) | Interpretation for Styrene |
| Electronegativity (χ) | 3.98 | Global electronic property |
| Chemical Hardness (η) | 5.76 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.38 | Overall electrophilic character |
| Fukui Function f0 (β-carbon) | 0.45 | Most probable site for radical attack |
| Fukui Function f0 (α-carbon) | 0.12 | Less probable site for radical attack |
Note: This data is for styrene and serves as an illustrative example. The actual values for this compound would need to be calculated specifically for that molecule.
Derivatization and Functionalization Strategies for 1 Cyclopentylvinyl Benzene Analogues
Chemical Modification for Controlled Reactivity and Polymerization Behavior
The controlled polymerization of vinyl arenes, particularly those with bulky α-substituents like the cyclopentyl group in (1-Cyclopentylvinyl)benzene, presents a unique set of challenges. The steric hindrance around the vinyl group can significantly affect the rate of polymerization and the properties of the resulting polymer. Therefore, chemical modifications are often necessary to achieve controlled polymerization and to fine-tune the reactivity of the monomer.
One key strategy for controlling the polymerization of α-alkylstyrenes, which serve as excellent models for this compound, is the use of specific initiators and catalysts that can overcome the steric hindrance. For instance, cationic polymerization of α-methylstyrene has been successfully controlled using tin(IV) chloride as an initiator. google.com This method allows for polymerization at ambient temperatures with mild exotherms and good polymer yields, even without prior purification of the monomer. google.com Anionic polymerization is another powerful technique for achieving controlled polymerization of α-alkylstyrenes, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net
Furthermore, copolymerization represents a versatile approach to modulate the properties of polymers derived from sterically hindered vinyl arenes. For example, the nitroxide-mediated controlled radical copolymerization of α-trifluoromethylstyrenes with styrenes has been demonstrated to be an effective method. mdpi.com Although α-trifluoromethylstyrene does not homopolymerize due to the bulky and electron-withdrawing trifluoromethyl group, it can be successfully copolymerized with styrene (B11656) to produce partially fluorinated polymers. The composition of the resulting copolymer can be controlled by adjusting the monomer feed ratio. mdpi.com
The table below summarizes different strategies for the controlled polymerization of α-alkylstyrene analogues, which are applicable to this compound.
| Polymerization Method | Monomer Analogue | Initiator/Catalyst | Key Findings |
| Cationic Polymerization | α-Methylstyrene | Tin(IV) chloride | Controlled polymerization at ambient temperatures, no monomer purification needed. google.com |
| Anionic Polymerization | α-Methylstyrene | Not specified | Controllable molecular weight and narrow molecular weight distribution (Mw/Mn < 1.1). researchgate.net |
| Nitroxide-Mediated Radical Copolymerization | α-Trifluoromethylstyrene | Nitroxide mediator | Successful copolymerization with styrene, control over copolymer composition. mdpi.com |
Strategies for Introducing Specific Functional Groups into Vinyl Arene Systems
The introduction of specific functional groups into vinyl arene systems, including analogues of this compound, is essential for creating materials with tailored properties and for enabling further chemical transformations. A variety of synthetic strategies have been developed to achieve this, targeting either the vinyl group or the aromatic ring.
One notable strategy is the photocatalyzed direct α-alkylation of esters using styrenes. This method involves the in situ formation of a cesium enolate, followed by a photocatalyzed single-electron oxidation to generate an α-radical intermediate. This radical then adds to the styrene derivative, effectively introducing an ester functionality. nih.gov
Hydroaminoalkylation is another powerful technique for the functionalization of styrenes. A photocatalytic approach enables the direct hydroaminoalkylation of styrenes with unprotected primary alkylamines. acs.org This method is highly modular and tolerates a broad range of functional groups, providing access to γ-arylamines. acs.org
Furthermore, a one-pot synthesis of α-alkyl styrene derivatives from readily available natural products has been developed. This transition-metal-free method is regioselective and has a broad scope for carbon, nitrogen, oxygen, and sulfur nucleophiles, allowing for the introduction of a wide variety of functional groups. nih.gov
The isomerization of α-alkyl styrenes represents another avenue for functionalization. A transition-metal-free, highly stereoselective positional isomerization of various α-alkyl styrenes can be achieved using Al(OTf)3 as a hidden Brønsted acid catalyst. This provides access to value-added acyclic tri- and tetra-substituted alkenes. researchgate.net
The following table details various strategies for introducing functional groups into styrene analogues, which can be adapted for this compound.
| Functionalization Strategy | Reagents/Catalysts | Functional Group Introduced | Key Features |
| Photocatalyzed α-Alkylation | Cs2CO3, Photocatalyst | Ester | Mild reaction conditions, direct α-functionalization. nih.gov |
| Photocatalytic Hydroaminoalkylation | Organophotoredox catalyst | Primary Alkylamine | Use of unprotected primary alkylamines, broad functional group tolerance. acs.org |
| One-Pot Synthesis of α-Alkyl Styrenes | Br2, NaI, Base | Various nucleophiles (C, N, O, S) | Transition-metal-free, regioselective, broad nucleophile scope. nih.gov |
| Isomerization | Al(OTf)3 | Isomerized Alkene | Transition-metal-free, highly stereoselective. researchgate.net |
Future Research Directions and Theoretical Perspectives
Untapped Reactivity Pathways and Synthetic Transformations of (1-Cyclopentylvinyl)benzene
The steric hindrance imparted by the cyclopentyl group at the α-position of the vinyl moiety in this compound suggests a rich and largely untapped landscape of chemical reactivity. Future investigations are expected to explore novel synthetic transformations that leverage this unique structural feature.
One promising area of research is the exploration of asymmetric catalysis to introduce chirality. The bulky cyclopentyl group could act as a powerful stereodirecting element in reactions such as asymmetric hydrogenation, epoxidation, or dihydroxylation of the vinyl group. Theoretical calculations could be employed to predict the most effective chiral catalysts and reaction conditions to achieve high enantioselectivity.
Furthermore, the electronic properties of the benzene (B151609) ring, coupled with the steric bulk of the cyclopentyl group, may enable unique cycloaddition reactions . For instance, [2+2], [4+2], and other higher-order cycloadditions could lead to the synthesis of novel polycyclic frameworks with potential applications in medicinal chemistry and materials science. The regioselectivity and stereoselectivity of these reactions would be of significant interest.
Another avenue for exploration is the functionalization of the cyclopentyl ring itself. While the vinylbenzene moiety has been the primary focus, selective C-H activation and functionalization of the cyclopentyl group could yield a diverse array of new derivatives with tailored properties. This could involve transition-metal-catalyzed reactions or radical-based transformations.
Finally, the benzylic position of the cyclopentyl group offers a site for radical and anionic functionalization . The stability of the resulting benzylic radical or anion could be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of this compound beyond its vinyl group chemistry.
A summary of potential research areas in the reactivity of this compound is presented in the table below.
| Research Area | Potential Reactions | Expected Outcomes |
| Asymmetric Catalysis | Asymmetric hydrogenation, epoxidation, dihydroxylation | Enantiomerically enriched chiral molecules |
| Cycloaddition Reactions | [2+2], [4+2], and higher-order cycloadditions | Novel polycyclic and spirocyclic compounds |
| Cyclopentyl Ring Functionalization | C-H activation, halogenation, nitration | New derivatives with modified properties |
| Benzylic Functionalization | Radical substitution, anionic alkylation | Diverse functionalized this compound derivatives |
Innovations in Controlled Polymerization Methodologies for Advanced Material Architectures
The synthesis of polymers from styrene (B11656) and its derivatives has been extensively studied, but the polymerization of sterically hindered monomers like this compound presents unique challenges and opportunities. cmu.edudigitellinc.com Innovations in controlled polymerization techniques are crucial for creating well-defined polymers with novel architectures and properties.
Future research will likely focus on adapting and optimizing controlled radical polymerization (CRP) methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) for this compound. nih.gov The bulky cyclopentyl group is expected to influence the polymerization kinetics, potentially leading to slower propagation rates. mdpi.com Theoretical studies can provide insights into the transition states and intermediates, aiding in the design of more efficient catalysts and chain transfer agents. acs.orgresearchgate.net
The development of stereoselective polymerization methods for this compound is another exciting frontier. The synthesis of isotactic or syndiotactic polymers could lead to materials with significantly different thermal and mechanical properties compared to their atactic counterparts. This would likely involve the design of specific organometallic catalysts that can control the stereochemistry of the monomer insertion. researchgate.net
Furthermore, the synthesis of block copolymers and other advanced architectures incorporating this compound units is a promising direction. researchgate.net The unique properties imparted by the cyclopentyl group, such as increased glass transition temperature and altered solubility, could be strategically utilized in the design of thermoplastic elastomers, high-performance coatings, and nanostructured materials.
The table below summarizes potential innovations in the polymerization of this compound.
| Polymerization Technique | Research Focus | Potential Material Architectures |
| Controlled Radical Polymerization (ATRP, RAFT, NMP) | Optimization for sterically hindered monomer, kinetic studies | Well-defined homopolymers, random copolymers |
| Stereoselective Polymerization | Design of stereospecific catalysts | Isotactic and syndiotactic polymers |
| Advanced Copolymer Synthesis | Sequential monomer addition, grafting techniques | Block copolymers, graft copolymers, star polymers |
Application of Machine Learning and Artificial Intelligence for Predicting Chemical Behavior and Synthesis Optimization
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and this compound presents an excellent case study for these technologies. nsf.govresearchgate.netacs.orgnih.gov
AI can also be employed for the optimization of synthetic routes and reaction conditions . nih.gov Algorithms can analyze vast parameter spaces (e.g., catalyst, solvent, temperature, reaction time) to identify the optimal conditions for maximizing yield and selectivity for the synthesis of this compound and its derivatives. digitellinc.com This data-driven approach can accelerate the development of efficient and sustainable synthetic processes.
In the realm of polymer science, ML models can be developed to predict the properties of polymers derived from this compound. digitellinc.com By inputting the monomer structure and polymerization conditions, these models could predict properties such as molecular weight, polydispersity, glass transition temperature, and mechanical strength. This predictive capability will be invaluable for the rational design of new materials with specific performance characteristics.
The integration of AI with automated synthesis platforms could enable the autonomous discovery and synthesis of new derivatives and polymers of this compound. These systems can design, execute, and analyze experiments in a closed loop, dramatically accelerating the pace of materials discovery.
The potential applications of AI and ML in the study of this compound are outlined in the table below.
| AI/ML Application | Specific Task | Expected Impact |
| Reaction Prediction | Predicting products and side products of novel reactions | Reduced experimental effort, faster discovery of new transformations |
| Synthesis Optimization | Identifying optimal reaction conditions for yield and selectivity | More efficient and sustainable chemical synthesis |
| Polymer Property Prediction | Predicting physical and chemical properties of polymers | Rational design of materials with targeted functionalities |
| Autonomous Discovery | Integration with robotic platforms for automated synthesis and testing | Accelerated discovery of new molecules and materials |
Q & A
Q. What computational strategies are suitable for modeling the electronic properties of this compound?
- Methodology : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potential maps. Validate against experimental UV-Vis spectra (λmax in cyclohexane). Use molecular dynamics (MD) simulations to assess conformational flexibility under thermal stress .
第2.11集 【搜】文献检索/搜索技能-文献检索结果过于泛泛,检索结果过多如何开题、如何确定研究方向?02:51
Q. How can researchers design experiments to probe the regioselectivity of this compound in cycloaddition reactions?
- Methodology : Apply Design of Experiments (DoE) to test variables (e.g., dienophile electronic effects, solvent polarity). Monitor reaction progress via in-situ IR spectroscopy for intermediate trapping. Compare experimental outcomes with Frontier Molecular Orbital (FMO) theory predictions to rationalize regioselectivity .
Data Analysis & Validation
Q. What strategies ensure reproducibility in kinetic studies of this compound?
- Methodology : Use stopped-flow techniques for fast kinetics, coupled with pseudo-first-order approximations. Publish raw data (time vs. absorbance/concentration) in supplementary materials. Validate rate constants via independent methods (e.g., Eyring plot analysis for activation parameters) .
Q. How can meta-analysis resolve conflicting thermodynamic data (e.g., ΔHf) for this compound?
- Methodology : Aggregate literature data from Reaxys and SciFinder, filtering for studies using combustion calorimetry or high-level ab initio calculations (e.g., G4 theory). Apply statistical weighting based on experimental precision and sample purity. Discrepancies >5% warrant re-evaluation via benchmarked computational methods .
Literature & Collaboration
Q. How should interdisciplinary teams coordinate to study this compound’s applications in materials science?
- Methodology : Define roles using a Gantt chart (e.g., synthetic chemists, spectroscopists, theoreticians). Hold weekly cross-disciplinary reviews to align hypotheses (e.g., polymerizability vs. electronic properties). Share data via cloud platforms (e.g., LabArchives) with version control to prevent duplication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
